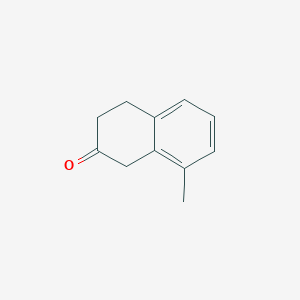

8-methyl-3,4-dihydro-1H-naphthalen-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-methyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZGDROMFGJFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(=O)CCC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393814 | |

| Record name | 8-methyl-3,4-dihydro-1H-naphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31701-18-5 | |

| Record name | 8-methyl-3,4-dihydro-1H-naphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Methyl 3,4 Dihydro 1h Naphthalen 2 One and Its Derivatives

Strategies for Constructing the Dihydronaphthalenone Framework

The formation of the bicyclic structure of dihydronaphthalenones can be accomplished through various chemical reactions that build the second ring onto a pre-existing benzene (B151609) derivative. The choice of strategy often depends on the desired substitution pattern and stereochemical outcome.

Ring-formation, or cyclization, reactions are the most direct methods for constructing the tetralone system. These intramolecular processes form a new carbon-carbon bond to close the ring.

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of tetralones. masterorganicchemistry.com The reaction typically involves a phenyl-substituted carboxylic acid or acid chloride which cyclizes in the presence of a strong acid or Lewis acid catalyst. masterorganicchemistry.comsaskoer.ca The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring to form the new six-membered ring. saskoer.ca This process is favorable as it regenerates the aromatic system in the final deprotonation step. saskoer.ca

One common approach involves the use of polyphosphoric acid (PPA) or methanesulfonic acid (MSA) to promote the cyclization of γ-arylbutyric acids. masterorganicchemistry.com For instance, 4-(2-methylphenyl)butanoic acid could serve as a direct precursor to 8-methyl-3,4-dihydro-1H-naphthalen-2-one through such a cyclization. A key advantage of intramolecular Friedel-Crafts acylation is that it avoids the issue of polyacylation, as the product ketone is generally less reactive than the starting material. saskoer.ca

Recent advancements have focused on developing more environmentally friendly and efficient methods. A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters has been reported for the synthesis of tetralones and related indanones, demonstrating broad substrate scope and functional group tolerance. rsc.org

Table 1: Catalysts for Intramolecular Friedel-Crafts Reactions

| Catalyst Type | Examples | Role |

|---|---|---|

| Lewis Acids | AlCl₃, FeBr₃ | Activates acyl halides to form acylium ions. saskoer.camasterorganicchemistry.com |

| Protic Acids | H₂SO₄, PPA, MSA, TFA | Protonates the carbonyl of a carboxylic acid to facilitate acylium ion formation. masterorganicchemistry.combeilstein-journals.org |

Radical cyclizations offer an alternative pathway to the dihydronaphthalenone skeleton. These reactions proceed through radical intermediates and can be initiated by various reagents or conditions. While direct examples for this compound are less common in foundational literature, the strategy is well-established for related structures. For example, the radical cyclization of 2-alkenylthioanilides has been used to synthesize 2,3-disubstituted indoles, demonstrating the utility of this approach for forming rings on aromatic systems. elsevierpure.com

In a typical process applicable to tetralones, a radical would be generated on the side chain of an appropriately substituted benzene derivative. This radical could then add to the aromatic ring in an intramolecular fashion. Subsequent rearomatization would yield the cyclized product. The use of N-(acyloxy)phthalimides as radical precursors, activated by an organic photocatalyst and visible light, enables intramolecular arene alkylation to provide a diverse set of fused, partially saturated cores like the tetralone system. organic-chemistry.org

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. masterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring system. masterorganicchemistry.com To construct the this compound framework, a suitably substituted diene could react with a dienophile that becomes part of the aromatic ring, or more commonly, a vinyl-substituted aromatic compound acts as the diene component.

A related and powerful variant is the Tamura cycloaddition, which can be used to produce highly functionalized 1-tetralone (B52770) compounds. researchgate.net This reaction between homophthalic anhydrides and nitroolefins, catalyzed by a bifunctional squaramide catalyst, proceeds in a highly enantioselective and diastereoselective manner. researchgate.net While this specific example leads to 1-tetralones, the underlying principle of using a cycloaddition to build the non-aromatic ring demonstrates the potential of this strategy for accessing dihydronaphthalenone cores.

Table 2: Key Components of the Diels-Alder Reaction

| Component | Description | Role in Synthesis |

|---|---|---|

| Diene | A molecule with two conjugated pi bonds. | Forms the four-carbon part of the new six-membered ring. masterorganicchemistry.com |

| Dienophile | A molecule with at least one pi bond ("diene-loving"). | Forms the two-carbon part of the new six-membered ring. masterorganicchemistry.com |

Photochemical reactions provide unique pathways for ring formation, often proceeding under mild conditions. researchgate.net The synthesis of tetralone frameworks can be achieved through various light-induced transformations. One such method is the photolytic [2+2] cycloaddition, which can be used to create cyclobutane (B1203170) rings that are subsequently opened to form larger rings. researchgate.net

More directly, visible-light-induced photoredox cyclization has emerged as a powerful tool. acs.org For example, the cyclization of N-arylacrylamides to produce dihydroquinolinones (aza-analogs of dihydronaphthalenones) has been achieved using an organic photosensitizer like 4CzIPN. researchgate.netacs.org This method features high regioselectivity for the 6-endo-trig cyclization pathway. researchgate.net A similar strategy could be envisioned for all-carbon systems. Additionally, a proton-coupled electron transfer mediated by an organic photoredox catalyst can induce a metal-free ring expansion of cyclopropanols to furnish 1-tetralone derivatives. organic-chemistry.org

A convergent synthesis involves preparing key fragments of the target molecule separately and then joining them together late in the synthesis. For 8-aryl-2-tetralone derivatives, a convergent approach could involve a Suzuki coupling between a triflate-substituted 2-tetralone (B1666913) and an arylboronic acid. nih.gov This strategy is efficient as it allows for the late-stage introduction of diversity at the 8-position.

In contrast, a divergent synthesis starts from a central core molecule which is then elaborated through various reaction pathways to create a library of structurally related compounds. wikipedia.org For example, this compound could serve as a central core. From this ketone, a variety of derivatives could be produced by reacting the carbonyl group (e.g., reduction, Grignard addition, Wittig reaction) or by further functionalizing the aromatic ring or the benzylic positions. An example of a multi-step linear synthesis that could be adapted for divergent purposes is the eight-step synthesis of 8-methyl-1-tetralone (B1583489) from 5-methoxy-1-tetralone, which involves steps like bromination, cyanation, and hydrogenolysis. lookchem.comtandfonline.comnih.gov This linear sequence builds the molecule step-by-step, and intermediates along the way could be diverted to create other analogs.

Derivatization of Pre-formed Dihydronaphthalenone Scaffolds

The modification of a pre-existing 3,4-dihydro-1H-naphthalen-2-one framework is a versatile strategy for the synthesis of a diverse range of derivatives. This approach allows for the late-stage introduction of various functional groups and substituents, providing access to novel compounds with potentially enhanced or altered properties.

Methylation and Alkylation Strategies

The introduction of methyl and other alkyl groups onto the dihydronaphthalenone scaffold can significantly influence the molecule's biological activity and physical properties. A common strategy for the synthesis of 8-methyl-1-tetralone, a closely related isomer of the target compound, involves a multi-step sequence starting from 5-methoxy-1-tetralone. This process can include steps like bromination followed by cyanation and subsequent chemical transformations to yield the desired methylated product. nih.govdntb.gov.ua

More advanced and direct methods for alkylation are continuously being developed. For instance, organophotoredox catalysis has been employed for the direct Csp³–H alkylation of related heterocyclic systems like 3,4-dihydroquinoxalin-2-ones. rsc.org This method utilizes N-(acyloxy)phthalimides as alkylating agents under mild, light-induced conditions, offering a broad substrate scope and good functional group tolerance. rsc.org While not yet demonstrated specifically on this compound, this approach represents a promising avenue for the direct alkylation of such scaffolds.

The table below summarizes a selection of alkylation strategies applicable to dihydronaphthalenone and related heterocyclic systems.

| Alkylation Strategy | Reagents and Conditions | Substrate Type | Key Features |

| Multi-step synthesis | NBS, CuCN, DIBAL-H, H₂/Pd-C, PCC, etc. | Methoxy-tetralone | Stepwise introduction of the methyl group |

| Organophotoredox Catalysis | N-(acyloxy)phthalimides, photocatalyst, light | Dihydroquinoxalin-2-ones | Direct C-H alkylation, mild conditions |

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental tool in organic synthesis that allows for the transformation of one functional group into another, enabling the strategic manipulation of a molecule's reactivity and properties. numberanalytics.comimperial.ac.uk These transformations are crucial for elaborating the core structure of this compound into a variety of derivatives.

Common FGIs that can be applied to a dihydronaphthalenone scaffold include:

Oxidation and Reduction: The ketone functionality of the dihydronaphthalenone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can then be further functionalized. Conversely, adjacent alkyl groups could potentially be oxidized to introduce further functionality.

Substitution Reactions: The aromatic ring of the dihydronaphthalenone can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Furthermore, if a leaving group is present on the scaffold, nucleophilic substitution can be employed to introduce a wide range of functional groups.

Conversion to Nitrogen-Containing Heterocycles: The ketone can be converted to an oxime, which can then undergo a Beckmann rearrangement to form a lactam, thereby introducing a nitrogen atom into the ring system.

These interconversions provide access to a vast chemical space of derivatives from a common dihydronaphthalenone intermediate. numberanalytics.comnih.gov

Catalytic Approaches in Dihydronaphthalenone Synthesis

Catalytic methods offer efficient and selective routes to the dihydronaphthalenone core, often proceeding under mild conditions with high atom economy. These approaches can be broadly categorized into organocatalysis, metal-catalyzed transformations, and enzyme-mediated synthesis.

Organocatalysis in Dihydronaphthalenone Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, related transformations highlight the potential of this approach. For instance, N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts in the synthesis of 3,4-dihydropyran-2-ones through cycloaddition reactions. nih.govorganic-chemistry.org These reactions proceed via the formation of key intermediates like homoenolates or acylazoliums, demonstrating the ability of organocatalysts to facilitate complex bond-forming events. nih.gov

The principles of organocatalysis, such as iminium and enamine activation, could conceivably be applied to intramolecular cyclization reactions to construct the dihydronaphthalenone ring system. The development of such a direct organocatalytic enantioselective synthesis would be a significant advancement in the field.

Metal-Catalyzed Transformations for Dihydronaphthalenone Synthesis

Transition metal catalysis provides a plethora of methods for the construction of cyclic ketones like dihydronaphthalenones. Iron-catalyzed synthesis of functionalized tetrahydronaphthalenes, which are closely related to dihydronaphthalenones, has been reported. nih.govorganic-chemistry.org This method involves an iron(III)-catalyzed intramolecular Friedel-Crafts alkylation of intermediates derived from aryl ketones. nih.govorganic-chemistry.org The reaction is operationally simple and utilizes an environmentally benign metal catalyst. nih.gov Optimization studies have shown that iron(III) chloride (FeCl₃) is a highly effective catalyst for this transformation. nih.gov

Rhodium-catalyzed intramolecular hydroacylation of ortho-allylbenzaldehydes presents another efficient route to 3,4-dihydronaphthalen-1(2H)-ones. organic-chemistry.org These processes can achieve high yields and excellent enantioselectivities. organic-chemistry.org

The table below highlights some metal-catalyzed approaches for the synthesis of dihydronaphthalenone and related structures.

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Iron(III) Chloride | Intramolecular Friedel-Crafts Alkylation | Aryl ketones with α-substituents | Environmentally benign, high yields |

| Rhodium complexes | Intramolecular Hydroacylation | ortho-Allylbenzaldehydes | High enantioselectivity |

Enzyme-Mediated Synthesis of Dihydronaphthalenone Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. dntb.gov.ua While the direct enzymatic synthesis of the this compound ring is not well-established, enzymes have been used in the synthesis of its derivatives.

Enzymes, particularly reductases, can be employed for the stereoselective reduction of the ketone group in dihydronaphthalenones to produce chiral alcohols. Furthermore, the development of reductive aminases has opened up pathways for the conversion of ketones directly into chiral amines, a highly valuable transformation in medicinal chemistry. youtube.com These enzymatic processes often exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild aqueous conditions. The engineering of enzymes through directed evolution is continuously expanding the scope of biocatalysis, making it an increasingly viable and powerful tool for the synthesis of complex molecules like the derivatives of this compound. youtube.com

Nanocatalysis in One-Pot Dihydronaphthalenone Synthesis

The application of nanocatalysts in organic synthesis has garnered significant attention due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. In the context of dihydronaphthalenone synthesis, nanocatalysts offer the potential for one-pot procedures, minimizing intermediate isolation steps and waste generation.

Research into the synthesis of tetrazoles, another important class of heterocyclic compounds, has demonstrated the utility of various nanocatalysts. For instance, magnetic nanocatalysts, such as Fe3O4-based nanoparticles functionalized with organic ligands or metal complexes, have been employed for their ease of separation and recyclability. amerigoscientific.com Similarly, boehmite-based nanocatalysts have shown promise in facilitating the synthesis of 5-substituted tetrazoles. nih.gov While direct applications of nanocatalysis to the one-pot synthesis of this compound are not extensively documented, the principles established in the synthesis of other heterocyclic systems provide a fertile ground for future investigations. The development of bespoke nanocatalysts for intramolecular Friedel-Crafts acylation or domino reactions leading to tetralones represents a promising avenue for research.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic protocols is paramount for sustainable chemical manufacturing. The synthesis of this compound can be approached through various green methodologies.

Conducting reactions in the absence of a solvent minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction kinetics. A patented method for the preparation of 1-tetralone, the parent compound of the target molecule, describes a solvent-free hydrogenation of 1-naphthol (B170400). google.com In this process, 1-naphthol acts as both the reactant and the solvent, simplifying the reaction setup and subsequent workup. google.com This approach, utilizing a Raney nickel catalyst, highlights the potential for developing solvent-free methods for the synthesis of substituted tetralones like the 8-methyl derivative. google.com

Table 1: Example of Solvent-Free Synthesis of 1-Tetralone

| Reactant | Catalyst | Conditions | Product | Yield |

| 1-Naphthol | Raney Nickel | 170-250 °C, 3.0-5.0 MPa H₂ | 1-Tetralone | 65-73% |

This data is based on the synthesis of the parent 1-tetralone compound. google.com

The replacement of volatile and toxic organic solvents with environmentally benign alternatives such as water and glycerol (B35011) is a key tenet of green chemistry. Glycerol, a biodegradable and non-toxic solvent, has been successfully employed in a variety of organic transformations. researchgate.net While specific examples of its use in the synthesis of this compound are scarce, its properties make it an attractive medium for future exploration. Similarly, ultrasound-assisted syntheses in aqueous media have been developed for other heterocyclic compounds, suggesting the potential for adapting these conditions to tetralone synthesis. nih.govresearchgate.net

The development of catalytic systems that can be easily recovered and reused is crucial for cost-effective and sustainable chemical production. The aforementioned Raney nickel catalyst used in the solvent-free synthesis of 1-tetralone is a classic example of a recyclable heterogeneous catalyst. google.com More advanced recyclable catalysts, such as a hafnium-based polymeric nanocatalyst, have been developed for other transformations and demonstrate the potential for creating robust and reusable catalytic systems for tetralone synthesis. nih.govnih.gov

Energy-efficient synthetic methods, such as those utilizing ultrasonic irradiation and microwave assistance, can significantly reduce reaction times and energy consumption. Microwave-assisted organic synthesis has been shown to accelerate many reactions, including intramolecular Friedel-Crafts acylations, a key step in the synthesis of tetralones. anton-paar.comnih.govnih.govat.uarsc.orgyoutube.com The direct and rapid heating of the reaction mixture by microwaves can lead to higher yields and improved selectivity. anton-paar.comat.ua

Ultrasound-assisted synthesis operates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating reaction rates. youtube.comrsc.org While specific applications to the synthesis of this compound are not widely reported, the successful use of ultrasound in the synthesis of other heterocyclic compounds suggests its potential in this area. nih.govresearchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Intramolecular Friedel-Crafts Acylation

| Reaction | Heating Method | Reaction Time | Yield |

| Cyclization of 4-phenylbutanoyl chloride | Conventional | - | - |

| Cyclization of 4-phenylbutanoyl chloride | Microwave | Shorter | Higher |

This table provides a conceptual comparison based on general findings for intramolecular Friedel-Crafts reactions. Specific data for the 8-methyl derivative is not available. nih.govnih.gov

Multicomponent and Domino Reaction Strategies for Dihydronaphthalenone Synthesis

Multicomponent reactions (MCRs) and domino (or cascade) reactions offer elegant and efficient pathways to complex molecules from simple starting materials in a single synthetic operation. rsc.orgiupac.orgnih.gov These strategies are highly atom-economical and align well with the principles of green chemistry.

The Robinson annulation is a classic domino reaction that can be employed for the synthesis of cyclohexenone derivatives, which are precursors to tetralones. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation. masterorganicchemistry.comyoutube.com

Domino reactions involving a Povarov reaction, which is an imine Diels-Alder reaction, have been utilized to construct tetrahydroquinoline scaffolds and could be adapted for the synthesis of nitrogen-containing tetralone analogs. nih.gov Furthermore, cascade reactions involving reductive Friedel-Crafts alkylation/cyclization of keto acids/esters present a metal-free approach to tetralones and indanones. rsc.org

While specific multicomponent or domino strategies leading directly to this compound are not extensively documented, the existing methodologies for related structures provide a strong foundation for the development of such elegant and efficient synthetic routes.

Aryne-Based Domino Reactions

Arynes are highly reactive intermediates that have become powerful tools in organic synthesis for the construction of complex aromatic systems. masterorganicchemistry.com A domino reaction involving an aryne intermediate could theoretically provide an elegant pathway to the this compound skeleton. Such a sequence would typically involve the in-situ generation of an appropriately substituted aryne, which then undergoes a cascade of bond-forming events.

For instance, a hypothetical domino reaction could be initiated from a precursor like an ortho-silylaryl triflate. Upon treatment with a fluoride (B91410) source, an aryne intermediate, specifically a methyl-substituted benzyne, would be generated. This reactive species could then be trapped by a tethered nucleophile in an intramolecular fashion. If a suitable enolate or a related carbon nucleophile is positioned correctly on a side chain, it could attack the aryne, initiating a cyclization cascade that ultimately forms the fused bicyclic system of the naphthalenone. The versatility of aryne chemistry allows for various functional groups to be incorporated, making it a promising, albeit complex, strategy for accessing substituted tetralones. masterorganicchemistry.com

One-Pot Condensation Reactions

One-pot reactions offer significant advantages in chemical synthesis by improving efficiency, reducing waste, and saving time. A cornerstone of six-membered ring synthesis is the Robinson annulation, a classic and robust one-pot or sequential tandem reaction. masterorganicchemistry.comwikipedia.orguoc.gr This reaction combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring onto a ketone. wikipedia.orglibretexts.org

The synthesis of this compound via a Robinson annulation would involve the reaction between a suitable o-tolyl-substituted ketone substrate and an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK). The mechanism proceeds in two main stages under basic or acidic conditions: uoc.grnrochemistry.com

Michael Addition: A base abstracts an α-proton from the starting ketone to form a nucleophilic enolate. This enolate then performs a conjugate attack on methyl vinyl ketone, forming a 1,5-dicarbonyl intermediate. masterorganicchemistry.comyoutube.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone, under the same basic conditions, undergoes an intramolecular aldol reaction. A new enolate is formed, which attacks the other carbonyl group to form a six-membered ring. uoc.gr Subsequent heating promotes a dehydration (condensation) step, yielding the final α,β-unsaturated cyclic ketone product, in this case, the naphthalenone core. masterorganicchemistry.com

This powerful ring-forming strategy remains a key method for building fused bicyclic systems. wikipedia.org

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the naphthalenone framework is crucial for applications in medicinal chemistry, as biological activity is often enantiomer-dependent. Stereoselective synthesis can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or by resolving a racemic mixture.

Asymmetric Synthetic Routes

Asymmetric catalysis provides a highly efficient route to enantiomerically enriched products, often using only a small amount of a chiral catalyst. youtube.com Two prominent strategies applicable to the synthesis of chiral tetralones are asymmetric hydrogenation and organocatalytic aldol reactions.

Asymmetric Hydrogenation: This technique can be used to reduce a prochiral precursor, such as a dehydronaphthalenone, to a chiral naphthalenone. Ruthenium complexes containing chiral diphosphine ligands (e.g., BINAP) and diamine ligands are highly effective for the asymmetric hydrogenation of ketones. nih.gov For example, the hydrogenation of 1-tetralone using an (S)-TolBINAP/(S,S)-DPEN–Ru catalyst can yield the corresponding chiral alcohol with high enantiomeric excess. nih.gov A similar strategy could be applied to a suitable unsaturated precursor of this compound.

Organocatalytic Intramolecular Aldol Reaction: The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark example of asymmetric organocatalysis, using the chiral amino acid proline to catalyze an intramolecular aldol condensation. chemeurope.comwikipedia.orgwikipedia.org This reaction can transform a prochiral triketone into a chiral bicyclic ketol with very high enantioselectivity (e.g., 93% ee). chemeurope.comwikipedia.org The resulting bicyclic enone is a core component in steroid synthesis and represents a powerful method for constructing chiral fused rings analogous to the target structure. wikipedia.org

Table 1: Examples of Asymmetric Catalytic Reactions for Tetralone-Related Scaffolds

Reaction Type Substrate Type Catalyst System Enantiomeric Excess (ee) Reference Asymmetric Hydrogenation 1-Tetralone (S)-TolBINAP/(S,S)-DPEN–Ru 93% youtube.com Asymmetric Hydrogenation 4-Chromanone (B43037) (S,S)-TsDPEN-Ru 99% youtube.com Intramolecular Aldol Prochiral Triketone (S)-Proline 93% [4, 7] Enantioselective Hydroacylation ortho-Allylbenzaldehyde [Rh(COD)Cl]2 / (R)-DTBM-SEGPHOS >95%

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. youtube.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. youtube.com This method is reliable and versatile for producing enantiomerically pure compounds.

A common strategy involves using Evans-type oxazolidinone auxiliaries. For the synthesis of a chiral this compound analogue, one could envision a synthetic route where an achiral precursor is first acylated with a chiral oxazolidinone. The powerful stereodirecting effect of the auxiliary would then control the facial selectivity of a subsequent reaction, such as an enolate alkylation or an aldol reaction, to set the desired stereocenter. For example, forming a boron enolate from the N-acylated oxazolidinone ensures a specific enolate geometry, which, due to the steric hindrance of the auxiliary's substituent, directs an incoming electrophile to one face of the enolate, leading to high diastereoselectivity. The final step involves the hydrolytic cleavage of the auxiliary to reveal the chiral carboxylic acid, which can then be elaborated into the target chiral naphthalenone.

Enantiomeric Resolution Techniques (e.g., Chiral HPLC)

When a chiral compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), the enantiomers can be separated through resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative method for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds.

The resolution of tetralone derivatives has been successfully achieved using macrocyclic glycopeptide antibiotic-based CSPs, such as Chirobiotic R, T, and V. A study on substituted 2-(4-pyridylalkyl)-1-tetralone derivatives demonstrated that these columns could effectively separate the enantiomers. The best results were obtained on the Chirobiotic R column. The efficiency of the separation is measured by the separation factor (α) and the resolution value (Rs).

Table 2: Enantiomeric Resolution of Tetralone Derivatives on Chirobiotic CSPs

Chiral Stationary Phase Separation Factor (α) Range Resolution (Rs) Range Reference Chirobiotic R 1.32 - 2.51 1.00 - 2.50 youtube.com Chirobiotic T 2.02 - 2.88 1.00 - 1.95 youtube.com Chirobiotic V 1.55 - 2.54 1.00 - 1.60 youtube.com

Data from a study on 2-(4-pyridylalkyl)-1-tetralone derivatives using a mobile phase of hexane-ethanol-triethylamine (12:8:0.01, v/v/v). nih.gov

Reactivity and Mechanistic Investigations of 8 Methyl 3,4 Dihydro 1h Naphthalen 2 One

Reaction Pathways and Transformation Mechanisms

The reactivity of 8-methyl-3,4-dihydro-1H-naphthalen-2-one is multifaceted, with reactions occurring at the carbonyl group, the aromatic ring, the benzylic positions, and the aliphatic scaffold.

Nucleophilic Addition Reactions

The carbonyl group at the C-2 position is a prime site for nucleophilic attack, leading to a variety of addition products. The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in the formation of a tetrahedral intermediate. nih.gov

Grignard and Organolithium Reagents: The reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) is a fundamental method for carbon-carbon bond formation at the C-2 position. These strong nucleophiles add irreversibly to the carbonyl group, and subsequent acidic workup yields tertiary alcohols. researchgate.net For instance, the reaction with methylmagnesium bromide would yield 2,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol.

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc dust. wikipedia.orgorganic-chemistry.org The Reformatsky reagent, being less reactive than Grignard reagents, selectively adds to the ketone to produce β-hydroxy esters. organic-chemistry.orgthermofisher.comtheaic.orgnih.gov The reaction of this compound with ethyl bromoacetate (B1195939) in the presence of zinc would yield ethyl 2-(2-hydroxy-8-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the ketone into an alkene by reacting it with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is crucial for introducing exocyclic double bonds. For example, the reaction of 5,8-dimethyl-2-tetralone, a closely related compound, with a Wittig reagent has been studied. researchgate.net Applying this to this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would result in the formation of 2-methylene-8-methyl-1,2,3,4-tetrahydronaphthalene. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Interactive Table: Nucleophilic Addition Reactions of this compound

| Reaction | Reagent(s) | Product | Reference(s) |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | 2,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol | researchgate.net |

| Reformatsky Reaction | 1. BrCH₂COOEt, Zn, 2. H₃O⁺ | Ethyl 2-(2-hydroxy-8-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | wikipedia.orgorganic-chemistry.org |

| Wittig Reaction | Ph₃P=CH₂ | 2-Methylene-8-methyl-1,2,3,4-tetrahydronaphthalene | researchgate.netwikipedia.org |

Electrophilic Substitution on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the ortho, para-directing alkyl group at C-8 and the deactivating, meta-directing fused aliphatic ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. nih.govrsc.orgacs.orgmdpi.com The substitution pattern is influenced by both electronic and steric factors. The electron-donating methyl group at C-8 activates the ortho (C-7) and para (C-5) positions. However, the fused ring system can influence the accessibility of these positions. Acylation is expected to occur preferentially at the less sterically hindered C-5 position. For instance, acylation of anisole (B1667542) and toluene, which also possess activating groups, predominantly yields the para-substituted product. acs.org

Nitration and Halogenation: Reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃) are also governed by the directing effects of the existing substituents. The incoming electrophile (NO₂⁺ or X⁺) will preferentially add to the activated positions of the aromatic ring. Given the directing effects, substitution is anticipated primarily at the C-5 and C-7 positions. For example, in the halogenation of 8-substituted quinolines, a related heterocyclic system, regioselective halogenation at the C-5 position has been achieved. rsc.org

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) | Reference(s) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-8-methyl-3,4-dihydro-1H-naphthalen-2-one | rsc.orgacs.org |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-8-methyl-3,4-dihydro-1H-naphthalen-2-one and 7-Nitro-8-methyl-3,4-dihydro-1H-naphthalen-2-one | |

| Bromination | Br₂, FeBr₃ | 5-Bromo-8-methyl-3,4-dihydro-1H-naphthalen-2-one and 7-Bromo-8-methyl-3,4-dihydro-1H-naphthalen-2-one | rsc.org |

Oxidative Coupling Reactions

Oxidative coupling provides a direct route for the formation of new carbon-carbon bonds. In the case of tetralone derivatives, this often involves the coupling of their enolate forms.

Research has demonstrated the oxidative cross-coupling of 2-methyltetralone to produce unsymmetrical 1,4-diketones, which also creates a quaternary stereocenter. nih.gov This methodology is applicable to this compound, where its enolate can be coupled with another ketone enolate in the presence of an oxidant like Cu(II) salts or Fe(III) chloride. nih.gov The reaction of the enolate of this compound with the enolate of a methyl ketone, for example, would yield a 1-(substituted)-1-(8-methyl-2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetone derivative. Furthermore, the oxidation of tetralones can also lead to aromatization, as seen in the reaction of 1-tetralones with disulfides promoted by iodine, yielding naphthyl thioethers. researchgate.net

Interactive Table: Oxidative Coupling of Tetralone Derivatives

| Reactant(s) | Oxidant/Catalyst | Product Type | Reference(s) |

| 2-Methyltetralone + Methyl ketone | Cu(II) or Fe(III) salts | Unsymmetrical 1,4-diketone | nih.gov |

| 1-Tetralone (B52770) + Disulfide | Iodine | Naphthyl thioether | researchgate.net |

Ring Expansion and Contraction Reactions

The six-membered aliphatic ring of this compound can be induced to undergo ring expansion to a seven-membered ring through various rearrangement reactions. nih.gov

Tiffeneau-Demjanov Rearrangement: This reaction sequence is a powerful method for one-carbon ring expansion of cyclic ketones. organicreactions.orgwikipedia.orgwikipedia.orgyoutube.com The process begins with the formation of a cyanohydrin from the ketone, followed by reduction of the nitrile to a primary amine, and finally, diazotization with nitrous acid. The resulting unstable diazonium salt undergoes rearrangement with concomitant ring expansion to yield a cycloheptanone (B156872) derivative. For this compound, this would lead to a substituted benzosuberone.

Schmidt Reaction: The Schmidt reaction provides an alternative route for ring expansion by treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.org This reaction inserts a nitrogen atom into the ring to form a lactam. Depending on which carbon migrates, two isomeric lactams could be formed.

Beckmann Rearrangement: This rearrangement converts an oxime derivative of the ketone into a lactam under acidic conditions. wikipedia.orgmasterorganicchemistry.comcsbsju.eduorganic-chemistry.orgnih.gov The oxime is first prepared by reacting the ketone with hydroxylamine. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. Since the oxime of this compound can exist as two geometric isomers, a mixture of two regioisomeric lactams can be expected. wikipedia.org

Ring contraction of tetralone derivatives, though less common, can also be achieved under specific conditions.

Interactive Table: Ring Expansion Reactions

| Reaction | Key Reagents | Product Type | Reference(s) |

| Tiffeneau-Demjanov Rearrangement | 1. KCN, H⁺; 2. LiAlH₄; 3. NaNO₂, H⁺ | Substituted Benzosuberone | organicreactions.orgwikipedia.org |

| Schmidt Reaction | HN₃, H₂SO₄ | Lactam | wikipedia.org |

| Beckmann Rearrangement | 1. NH₂OH; 2. H₂SO₄ | Lactam | wikipedia.orgorganic-chemistry.org |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. For this compound, C-H bonds on both the aromatic and aliphatic portions are potential targets for functionalization.

A highly relevant example is the transition metal-catalyzed C-H activation of 8-methylquinolines. nih.gov The nitrogen atom in the quinoline (B57606) ring acts as a directing group, facilitating the selective functionalization of the C(sp³)-H bonds of the 8-methyl group. Given the structural similarity, it is plausible that the carbonyl group or a suitably installed directing group in this compound could enable similar transition metal-catalyzed C-H functionalization at the 8-methyl position or at other C-H bonds within the molecule. Such reactions could include arylation, alkenylation, or alkynylation.

Interactive Table: Potential C-H Functionalization of this compound Analogs

| Substrate | Catalyst/Reagents | Functionalization Site | Product Type | Reference(s) |

| 8-Methylquinoline | Transition Metal Catalyst | 8-Methyl group (C(sp³)-H) | Functionalized quinolines | nih.gov |

Rearrangement Reactions

Beyond the ring expansion reactions, derivatives of this compound can undergo other types of skeletal rearrangements, particularly those involving carbocationic intermediates.

Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.orglscollege.ac.inambeed.comnih.govyoutube.com Such a rearrangement could be initiated, for example, by the protonation of a tertiary alcohol derived from the nucleophilic addition of a Grignard reagent to this compound, followed by the loss of water to form a carbocation. The subsequent migration of an alkyl or aryl group could lead to a rearranged carbon skeleton. The driving force for this rearrangement is the formation of a more stable carbocation.

Detailed Mechanistic Studies through Experimental and Computational Approaches

Detailed mechanistic investigations of this compound are often extensions of studies on the broader class of tetralones. The reactivity of the α-methylene group adjacent to the ketone is a key feature, enabling reactions such as enolate formation and subsequent alkylation or condensation.

Experimental approaches to understanding the mechanisms of tetralone reactions often involve spectroscopic analysis to identify intermediates and products. For instance, in the synthesis of 7-methoxy-8-methyl-α-tetralone, a related compound, intermediates were characterized using spectroscopic methods. The conversion of a protected alcohol to the final tetralone was achieved through oxidation, a common reaction for this class of compounds.

Computational studies, often employing Density Functional Theory (DFT), provide insights into the electronic structure and reaction pathways that are not easily accessible through experimental means alone. For example, DFT calculations have been used to analyze the reactivity of substituted cyclopropenes with tetrazines, revealing that activation energies correlate with the HOMO energies of the cyclopropene. These computational approaches can elucidate the influence of substituents on the stability of intermediates and transition states, thereby predicting the most likely reaction mechanism. In the context of this compound, computational models could predict how the methyl group affects the electron density of the aromatic ring and the carbonyl group, thereby influencing its reactivity towards electrophiles and nucleophiles.

One of the fundamental reactions of ketones is enolization, which can proceed under either kinetic or thermodynamic control. The regioselectivity of enolate formation in unsymmetrical ketones like this compound is a subject of mechanistic interest. While specific studies on this molecule are limited, the principles of kinetic and thermodynamic enolate formation are well-established. The kinetic enolate is formed faster and is typically the less substituted enolate, whereas the thermodynamic enolate is more stable and generally more substituted.

The bromination of alkenes, a reaction analogous to the reaction of enols with bromine, is known to proceed through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms. This mechanistic understanding is applicable to the bromination of the enol form of this compound.

Influence of Substituents on Reactivity (e.g., Methyl Group, Methoxy (B1213986) Groups)

The substituents on the tetralone scaffold, such as the methyl group in this compound or methoxy groups in related compounds, play a significant role in modulating the molecule's reactivity. These effects can be broadly categorized as electronic and steric.

The methyl group at the C-8 position is an electron-donating group through an inductive effect. This can influence the reactivity of both the aromatic ring and the ketone. By donating electron density to the aromatic ring, the methyl group can affect the regioselectivity of electrophilic aromatic substitution reactions, should they occur. More pertinently to the ketone's reactivity, this electron-donating nature can influence the acidity of the α-protons and the nucleophilicity of the corresponding enolate. Computational studies on substituted cyclopropenes have shown that electron-donating substituents, such as a methyl group, can raise the HOMO energy, which can correlate with increased reaction rates in certain cycloadditions.

In a study on the inhibition of monoamine oxidase (MAO) by various 1-tetralone derivatives, the position of substituents on the aromatic ring was found to have a pronounced effect on the inhibitory potency. For instance, substitution at C7 resulted in more potent inhibition of MAO-A than substitution at C6, which in turn was more potent than substitution at C5. This highlights the sensitivity of the biological activity of tetralone derivatives to the substitution pattern on the aromatic ring. While this study did not include the 8-methyl isomer, it underscores the importance of substituent placement in determining reactivity and biological interactions.

The influence of a methoxy group, another common substituent on the tetralone ring system, has also been investigated. In the synthesis of 8-methyl-1-tetralone (B1583489) from 5-methoxy-1-tetralone, the methoxy group is a key player in the multi-step synthetic route. Its electronic properties guide the regioselectivity of reactions such as bromination.

The following table summarizes the inhibitory concentrations (IC50) of various substituted 1-tetralone derivatives against MAO-A and MAO-B, illustrating the impact of the substituent's nature and position on biological reactivity.

| Compound | Substituent | Position | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|---|

| 1a | -OCH2Ph | 5 | >100 | 1.53 | >65.4 |

| 1b | -OCH2Ph | 6 | 1.49 | 0.015 | 99.3 |

| 1c | -OCH2Ph | 7 | 0.311 | 0.0028 | 111 |

| 1f | -OCH2(3-Cl-Ph) | 6 | 0.091 | 0.0012 | 75.8 |

| 1h | -OCH2(3-F-Ph) | 7 | 0.036 | 0.0011 | 32.7 |

Data sourced from a study on the evaluation of 1-tetralone and 4-chromanone (B43037) derivatives as inhibitors of monoamine oxidase.

This data clearly demonstrates that both the electronic nature of the substituent (e.g., benzyloxy vs. halogenated benzyloxy) and its position on the tetralone ring profoundly influence the compound's biological reactivity.

Advanced Spectroscopic Characterization and Structural Analysis of 8 Methyl 3,4 Dihydro 1h Naphthalen 2 One

Single Crystal X-ray Diffraction (SXRD) for Solid-State Structure Elucidation

Currently, there are no publicly available reports of single crystal X-ray diffraction studies specifically for 8-methyl-3,4-dihydro-1H-naphthalen-2-one. This analysis would be invaluable for definitively determining its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Such data remains a subject for future research.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structural and Mechanistic Insights

While comprehensive advanced NMR studies like COSY, HSQC, or HMBC specifically for this compound are not widely published, the expected proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on its structure. These techniques are fundamental for confirming the connectivity and chemical environment of the atoms in the molecule when it is in a solution state. For related compounds, such as N-substituted tetrahydronaphthalene derivatives, NMR has been used to confirm regiochemistry and the position of substituents. sigmaaldrich.com

Time-Resolved NMR Spectroscopy

There is no available literature describing the use of time-resolved NMR spectroscopy to study the reaction kinetics or dynamic processes involving this compound. This advanced technique could potentially offer insights into conformational changes or reaction intermediates if the compound were involved in dynamic chemical exchanges. nist.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy provides insight into the functional groups and molecular structure of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be characterized by specific absorption bands. A strong absorption band is expected in the region of 1700-1725 cm⁻¹, which is typical for the C=O (carbonyl) stretching vibration of a ketone in a six-membered ring. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be observed in the 2850-2960 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups would also be present in the fingerprint region (below 1500 cm⁻¹). While a specific spectrum for this compound is not available, data for the parent compound, β-tetralone, shows a characteristic carbonyl peak. chemicalbook.com

Raman Spectroscopy: A Raman spectrum would complement the FT-IR data. The aromatic ring vibrations and the symmetric stretching of the C=O group would likely produce strong signals. For the parent compound, 2-tetralone (B1666913), FT-Raman data has been recorded and is available in spectral databases. chemicalbook.com

Resonance Raman and FT-IR Biospectroscopy

No studies utilizing resonance Raman or FT-IR biospectroscopy on this compound have been reported. These techniques are typically used to study the interaction of molecules with biological systems or to enhance signals from specific parts of a molecule (chromophores).

Mass Spectrometry (HRMS, ESI-MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂O), the expected exact mass can be calculated.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental formula. For instance, in studies of related tetralone derivatives, HRMS has been used to confirm the stoichiometry and structural integrity of synthesized molecules. sigmaaldrich.com

Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern in EI-MS would be characteristic. The molecular ion peak (M⁺) would be observed at m/z 160. Key fragmentation pathways would likely involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder reaction, leading to a fragment at m/z 132. Another significant fragmentation would be the loss of a carbonyl group (CO, 28 Da). Data for the isomeric 8-methyl-1-tetralone (B1583489) shows a top peak at m/z 132 and a molecular ion peak at m/z 160. nih.gov

Table 1: Predicted and Known Mass Spectrometry Data

| Compound Name | Technique | Molecular Ion (M⁺) [m/z] | Major Fragment Ions [m/z] | Source |

|---|---|---|---|---|

| This compound | Predicted EI-MS | 160 | 132, 117 |

Electronic Absorption and Photoluminescence Spectroscopy for Optical Properties

The optical properties of this compound can be investigated using UV-Visible absorption and photoluminescence spectroscopy.

Electronic Absorption (UV-Vis): The UV-Vis spectrum is expected to show absorptions due to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl group. The n→π* transition, being symmetry-forbidden, would appear as a weak band at longer wavelengths (around 300-330 nm), while the more intense π→π* transitions would occur at shorter wavelengths.

Photoluminescence Spectroscopy: Information regarding the photoluminescence (fluorescence or phosphorescence) of this compound is not available. Studies on related chalcone (B49325) derivatives of tetralone have shown photoluminescent properties, suggesting that the tetralone core can be part of a fluorescent system. chemicalbook.com

Microscopic and Surface Analysis (e.g., Scanning Electron Microscopy for Aggregation and Particle Size)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology, aggregation, and particle size of solid materials. While specific SEM imaging data for this compound is not extensively available in the public domain, the application of this technique would provide crucial information about its solid-state characteristics.

SEM analysis would reveal the texture of the compound's surface, identifying whether it is smooth, rough, crystalline, or amorphous. Furthermore, it would allow for the characterization of particle size and distribution, which are critical parameters in various applications, including pharmaceuticals and material science. The degree of aggregation, where individual particles clump together, can also be determined. This information is vital for understanding the material's handling, dissolution, and bioavailability properties.

Table 1: Potential Data from SEM Analysis of this compound

| Parameter | Description |

| Morphology | Describes the shape and surface features of the particles (e.g., crystalline, amorphous, irregular). |

| Particle Size | The average diameter or dimensions of the individual particles. |

| Size Distribution | The range and frequency of particle sizes within the sample. |

| Aggregation State | The extent to which particles are clustered or fused together. |

Hirshfeld Surface Analysis for Non-Covalent Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is instrumental in understanding the forces that govern the crystal packing of a molecule. nih.gov By mapping properties onto the Hirshfeld surface, such as d_norm (normalized contact distance), shape index, and curvedness, one can identify and characterize various non-covalent interactions. nih.govnih.gov

For a molecule like this compound, Hirshfeld analysis would elucidate the nature and extent of interactions such as C-H···O and π-π stacking, which are expected to be significant in its crystal structure. The d_norm surface would highlight regions of close contact between neighboring molecules, with red spots indicating interactions shorter than the van der Waals radii. nih.gov The shape index and curvedness plots would further help in identifying complementary shapes between molecules and flat regions indicative of π-stacking. nih.govnih.gov

Although specific crystallographic data and pre-calculated Hirshfeld surfaces for this compound are not readily found in the searched literature, the analysis of related tetralone derivatives suggests that such interactions play a crucial role in their solid-state assembly. nih.gov

Table 2: Insights from Hirshfeld Surface Analysis of this compound

| Interaction Type | Potential Contribution to Crystal Packing |

| C-H···O | Hydrogen bonding between the carbonyl oxygen and hydrogen atoms on adjacent molecules. |

| π-π Stacking | Interactions between the aromatic rings of neighboring molecules. |

| Van der Waals Forces | General intermolecular forces contributing to the overall packing. |

Cyclic Voltammetry for Electrochemical Properties and Redox Behavior

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting species. The electrochemical behavior of tetralone derivatives has been a subject of interest, particularly in the context of their biological activities and potential for synthetic transformations. acs.orgnih.govnih.gov

Studies on related tetralone and naphthoquinone derivatives have shown that they can undergo redox reactions. nih.govtandfonline.com The carbonyl group in this compound would be the primary site for reduction. The presence of the methyl group and the fused benzene (B151609) ring will influence the electron density at the carbonyl carbon and thus affect its reduction potential.

A cyclic voltammetry experiment on this compound would likely reveal a reduction peak corresponding to the conversion of the ketone to an alcohol or a pinacol-type dimer, depending on the experimental conditions. The potential at which this reduction occurs would provide a quantitative measure of its electrophilicity. The reversibility of the redox process can also be assessed, giving insights into the stability of the radical anion formed upon one-electron reduction. While specific cyclic voltammetry data for this exact compound is not available in the provided search results, the general behavior of tetralones suggests it would be an electrochemically active molecule. acs.orgnih.govtandfonline.comnih.gov

Table 3: Expected Data from Cyclic Voltammetry of this compound

| Parameter | Description |

| Reduction Potential (Epc) | The potential at which the compound is reduced. |

| Oxidation Potential (Epa) | The potential at which the reduced species is oxidized (if the process is reversible). |

| Peak Current (ipc, ipa) | Related to the concentration of the analyte and the rate of the electron transfer. |

| Reversibility | Indicates the stability of the species formed after electron transfer. |

Computational Chemistry and Theoretical Studies of 8 Methyl 3,4 Dihydro 1h Naphthalen 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of organic molecules by approximating the complex many-electron system to a simpler one based on its electron density. For a molecule like 8-methyl-3,4-dihydro-1H-naphthalen-2-one, DFT calculations would provide fundamental insights into its geometry, stability, and electronic nature.

Geometry Optimization and Equilibrium Structures

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation, known as the equilibrium structure. This process involves calculating the forces on each atom and adjusting the atomic positions iteratively until a stationary point on the potential energy surface is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its three-dimensional structure.

The resulting optimized structure provides a detailed picture of the molecule's shape. For instance, the planarity of the aromatic ring and the conformation of the dihydro-naphthalenone ring system would be accurately determined. These structural parameters are crucial for understanding the molecule's steric and electronic properties and for subsequent, more complex calculations.

Table 1: Illustrative Data from a Hypothetical Geometry Optimization of this compound using DFT (Note: This table is a hypothetical representation of the type of data that would be generated from DFT calculations and does not represent experimentally verified or published data for this specific molecule.)

| Parameter | Atom Pair/Triplet/Quad | Hypothetical Value |

| Bond Length (Å) | C=O | 1.21 |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (aliphatic) | 1.52 - 1.54 | |

| C-CH3 | 1.51 | |

| **Bond Angle (°) ** | C-C-C (in aromatic ring) | ~120 |

| C-CO-C | ~118 | |

| Dihedral Angle (°) | Defines ring puckering | Varies |

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Orbitals, Mulliken Charges)

DFT calculations provide a detailed description of the electronic structure. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net A smaller gap generally implies higher reactivity. bldpharm.com

Visualizing the HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring, while the LUMO might be centered around the carbonyl group.

Furthermore, Mulliken population analysis can be performed to calculate the partial atomic charges on each atom. This provides insight into the charge distribution across the molecule and helps identify electrophilic and nucleophilic sites, which is crucial for predicting reactivity patterns. nih.gov

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This table is for illustrative purposes only.)

| Property | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Absorption Spectra)

DFT is a powerful tool for predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. dntb.gov.ua These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. nih.gov For this compound, this would allow for the identification of characteristic vibrations such as the C=O stretch, aromatic C-H stretches, and aliphatic CH2 bends. dntb.gov.ua

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results, including absorption wavelengths (λmax) and oscillator strengths, help in interpreting experimental UV-Vis spectra and understanding the electronic transitions involved. nih.gov

Mechanistic Pathway Elucidation and Transition State Analysis

Theoretical calculations are invaluable for studying reaction mechanisms. DFT can be used to map out the potential energy surface of a chemical reaction involving this compound. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The activation energy barrier, determined from the energy difference between the reactant and the transition state, provides a quantitative measure of the reaction rate. Such studies could elucidate, for example, the mechanisms of enolate formation or nucleophilic addition to the carbonyl group of the title compound.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds of potential biological interest, molecular docking is a particularly important method.

Protein-Ligand Interaction Analysis

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This technique is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of a drug's activity.

If this compound were to be investigated as a potential bioactive agent, molecular docking studies would be performed. This involves:

Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank.

Docking the optimized 3D structure of this compound into the active site of the protein.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses.

The results would provide a detailed view of the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for understanding structure-activity relationships and for designing more potent and selective analogs.

Conformational Analysis and Steric Hindrance Evaluations

The conformational preferences of the this compound are primarily dictated by the puckering of the non-aromatic, six-membered ring and the steric interactions introduced by the 8-methyl group. The parent compound, 3,4-dihydro-1H-naphthalen-2-one (also known as β-tetralone), has been a subject of conformational studies. For β-tetralone, the dihydronone ring can adopt several conformations, such as half-chair, envelope, and twist-boat forms.

The introduction of a methyl group at the C8 position, which is at a peri position relative to the C1 of the fused ring system, introduces significant steric strain. This steric repulsion between the 8-methyl group and the hydrogen atoms at the C1 position can lead to distortions in the planarity of the naphthalene (B1677914) ring system. nih.gov Studies on 1,8-dimethylnaphthalene (B165263) have shown that such peri interactions cause out-of-plane distortions of the aromatic ring to relieve steric strain. nih.gov In the case of this compound, this steric hindrance is expected to influence the conformational equilibrium of the adjacent dihydronone ring.

The most stable conformations of the dihydronone ring in tetralone derivatives are typically half-chair forms. nih.gov For this compound, two primary half-chair conformations can be envisioned. These conformations would differ in the pseudo-axial or pseudo-equatorial orientation of the C1 and C4 atoms relative to the mean plane of the ring. The presence of the 8-methyl group is likely to destabilize conformations where there is significant spatial overlap with the C1 methylene (B1212753) group. This steric clash would likely favor a conformation that maximizes the distance between the methyl group and the C1 hydrogens.

Theoretical calculations on related systems, such as certain tetralin derivatives, have demonstrated that methyl substitution can significantly alter the conformational energy landscape. nih.gov The steric bulk of a methyl group can shift the preference from a pseudo-equatorial to a pseudo-axial orientation of a substituent, or vice versa, to minimize steric interactions. nih.gov

Below is a data table summarizing the expected key structural parameters for the most stable conformer of this compound based on inferences from related structures.

| Parameter | Predicted Value | Description |

| Dihedral Angle (C7-C8-C1-H) | ~10-20° | This angle indicates the out-of-plane twisting of the C1-H bond relative to the aromatic ring due to steric repulsion from the 8-methyl group. |

| Dihedral Angle (C8-C9-C1-C2) | ~150-160° | The puckering of the dihydronone ring, deviating from a planar structure. |

| Bond Angle (C9-C8-C7) | >120° | Widening of this angle in the aromatic ring to accommodate the steric strain from the peri-interaction. |

| Conformational Energy Difference | 1-3 kcal/mol | Estimated energy difference between the most stable conformer and other low-energy conformers. |

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the dynamic behavior can be inferred from its structural features and from simulations of analogous molecules like tetralone derivatives. nih.gov MD simulations provide a means to explore the conformational space and the transitions between different energy minima over time.

For this compound, MD simulations would likely reveal the dynamic nature of the dihydronone ring. The ring is expected to exhibit flexibility, undergoing transitions between various half-chair and twist-boat conformations. The energy barriers for these conformational interchanges would be influenced by the steric hindrance imposed by the 8-methyl group.

A key aspect of the dynamic behavior would be the rotation of the 8-methyl group. The rotational barrier of this methyl group would be a function of the steric interactions with the C1 hydrogens. This rotation is likely to be coupled with the puckering of the dihydronone ring, meaning that certain ring conformations may facilitate or hinder the methyl group's rotation.

The simulations would also illustrate the out-of-plane vibrations of the aromatic ring system, which are a direct consequence of the steric strain induced by the peri-methyl group. The extent of this "flapping" motion of the aromatic ring would be a measure of the steric repulsion.

The following table outlines the expected dynamic properties that could be investigated through molecular dynamics simulations.

| Dynamic Property | Expected Behavior | Significance |

| Ring Puckering | Interconversion between half-chair and twist-boat conformers. | Elucidates the flexibility of the dihydronone ring and the accessible conformational states. |

| Methyl Group Rotation | Hindered rotation with a moderate energy barrier. | Determines the conformational locking and the influence of the methyl group on the local environment. |

| Aromatic Ring Flapping | Out-of-plane vibrations to alleviate steric strain. | Quantifies the degree of distortion in the naphthalene core due to the peri-interaction. |

| Solvent Interactions | Preferential solvation around the polar carbonyl group. | Understanding how the solvent environment influences the conformational preferences and dynamic behavior. |

Applications and Biological Relevance of Dihydronaphthalenone Scaffolds

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The dihydronaphthalenone core serves as a valuable and versatile starting point for the construction of more complex molecular architectures. Its inherent reactivity and functional group handles allow for a variety of chemical transformations, making it a key building block in the synthesis of diverse compounds.

Precursors to Natural Products and Bioactive Compounds

Dihydronaphthalenone derivatives are frequently employed as precursors in the total synthesis of natural products and other biologically active molecules. nih.gov Fungi, in particular, are a rich source of naphthalenone derivatives which are biosynthesized through the 1,8-dihydroxy-naphthalene polyketide pathway. nih.gov These fungal metabolites have shown potential as building blocks for creating a wide array of compounds aimed at treating various human diseases. nih.gov

The structural framework of dihydronaphthalenones provides a solid foundation upon which chemists can elaborate to achieve the intricate structures of natural products. For instance, the synthesis of certain bioactive compounds may involve the stereoselective reduction of the ketone, functionalization of the aromatic ring, or annulation to build additional ring systems.

Scaffold for Heterocyclic Compound Synthesis

The dihydronaphthalenone scaffold is a valuable starting material for the synthesis of a wide range of heterocyclic compounds. The ketone and adjacent methylene (B1212753) groups offer reactive sites for condensation and cyclization reactions with various nucleophiles. For example, arylidene tetralones, which are derivatives of dihydronaphthalenone, have been used as synthons to create spiro oxiranes, isoxazolines, pyrazolines, and pyrimidines. researchgate.net

Furthermore, tandem reactions of formylchromone (B10848765) derivatives, which can be conceptually related to the dihydronaphthalenone system, with different nucleophilic reagents have led to the efficient synthesis of novel naphthalene (B1677914) hybrids incorporating nicotinonitrile, pyran, pyranopyrazole, and other heterocyclic systems. nih.gov These methods highlight the utility of the dihydronaphthalenone framework in generating molecular diversity and accessing novel chemical space. For example, the reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles has been shown to produce a variety of pyridine (B92270) and pyrazolo[3,4-b]pyridine derivatives. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of dihydronaphthalenone derivatives and their biological activity is crucial for the development of new therapeutic agents. SAR and QSAR studies are powerful tools used to identify the key structural features responsible for a compound's pharmacological effects. researchgate.netresearchgate.net

Rational Design and Optimization of Bioactive Analogues

The rational design of new bioactive molecules is a challenging but critical task in drug discovery. nih.gov Computational methods, informed by prior knowledge, play a significant role in this process. nih.gov By systematically modifying the dihydronaphthalenone scaffold and evaluating the resulting changes in biological activity, researchers can develop more potent and selective compounds. This iterative process of design, synthesis, and testing is fundamental to modern drug development. nih.gov

For example, in the development of inhibitors for specific enzymes, SAR studies can guide the modification of substituents on the dihydronaphthalenone ring to enhance binding affinity and inhibitory potency. nih.gov Molecular docking studies can further elucidate the binding modes of these analogues within the active site of a target protein, providing valuable insights for further optimization. nih.gov

Elucidation of Key Structural Determinants for Activity

For instance, studies on dihydropyrimidinone antibiotics, which share some structural similarities with dihydronaphthalenones, have identified key SAR trends that have led to the discovery of novel analogs with significant efficacy. nih.gov Similarly, for other classes of bioactive compounds, the presence of specific functional groups, such as hydroxyl or carboxyl groups, has been shown to be critical for activity. nih.gov In the context of quinolinone-based thiosemicarbazones, QSAR models have suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov

Pharmacological and Biological Activities of Dihydronaphthalenone Derivatives

Dihydronaphthalenone derivatives have been reported to exhibit a broad spectrum of pharmacological and biological activities. nih.govresearchgate.net This diverse activity profile underscores the potential of this scaffold in the development of new therapeutic agents for a variety of diseases.

Naphthalenones derived from fungal sources have demonstrated a wide range of bioactivities, including phytotoxic, neuroprotective, cytotoxic, antiviral, nematocidal, antimycobacterial, antimalarial, antimicrobial, and anti-inflammatory properties. nih.gov The structural diversity of these natural products, including variations in the planar structure and absolute configuration, contributes to their wide range of biological effects. nih.gov

Hydrazone derivatives, which can be synthesized from dihydronaphthalenones, are another class of compounds with a broad spectrum of pharmacological activities. omicsonline.orgomicsonline.orgnih.gov These activities include anti-inflammatory, analgesic, antibacterial, antifungal, antiviral, antihypertensive, antidepressant, anticancer, antiplatelet, antimalarial, and anticonvulsant effects. omicsonline.orgomicsonline.org The versatility of the hydrazone group allows for the synthesis of a wide variety of derivatives with tailored biological properties. omicsonline.org

The table below summarizes some of the reported biological activities of dihydronaphthalenone and related structures.

| Compound Class | Reported Biological Activities |

| Fungal Naphthalenones | Phytotoxic, Neuroprotective, Cytotoxic, Antiviral, Nematocidal, Antimycobacterial, Antimalarial, Antimicrobial, Anti-inflammatory nih.gov |

| Hydrazone Derivatives | Anti-inflammatory, Analgesic, Antibacterial, Antifungal, Antiviral, Antihypertensive, Antidepressant, Anticancer, Antiplatelet, Antimalarial, Anticonvulsant omicsonline.orgomicsonline.orgnih.gov |

| Naphthalene-Heterocycle Hybrids | Anticancer, Antimicrobial, Antiviral, Antiprotozoal, Anti-inflammatory, Antituberculosis nih.gov |

| Dihydropyrimidinone Antibiotics | Antibacterial (including against MRSA) nih.gov |

It is important to note that while many dihydronaphthalenone derivatives show promising in vitro activities, further in vivo studies are necessary to confirm their therapeutic potential. nih.gov